Product packaging for 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine(Cat. No.:CAS No. 1249187-89-0)

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine

Cat. No.: B2420330
CAS No.: 1249187-89-0
M. Wt: 189.302
InChI Key: LJORLWDLVTXYBV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, specifically designed for research applications. This molecule features a pyrrolidine ring, a five-membered nitrogen heterocycle that is a privileged scaffold in drug discovery. The pyrrolidine ring is highly valued for its three-dimensional, sp3-hybridized structure, which allows researchers to efficiently explore a wider pharmacophore space compared to flat, aromatic systems. This non-planarity, a phenomenon known as "pseudorotation," contributes to enhanced stereochemical complexity and can lead to improved binding selectivity and optimized pharmacokinetic profiles for drug candidates . The specific substitution pattern on this pyrrolidine derivative—incorporating 2,2-dimethyl and 3-(3-methylphenyl) groups—suggests its potential as a key synthetic intermediate or a core structural element in the development of novel bioactive molecules. Pyrrolidine-based compounds are extensively investigated for a broad spectrum of biological activities. Notably, closely related pyrrolidine and pyrrolopyrimidine derivatives have demonstrated promising antimicrobial activities, positioning them as valuable scaffolds in the fight against antimicrobial resistance (AMR) . Furthermore, this scaffold is found in compounds studied for applications in central nervous system diseases, cancer, inflammation, and metabolic disorders . Researchers can utilize this chemical building block to explore new structure-activity relationships (SAR), develop targeted inhibitors, or as a precursor in the synthesis of more complex nitrogen-containing heterocycles. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B2420330 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine CAS No. 1249187-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-5-4-6-11(9-10)12-7-8-14-13(12,2)3/h4-6,9,12,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJORLWDLVTXYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCNC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Pyrrolidine Derivatives in Chemical Science

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in medicinal and organic chemistry. nih.govnih.gov These saturated heterocyclic compounds are integral to the structure of numerous molecules that exhibit significant biological and pharmacological activity. nih.gov Their prevalence is noted in a vast array of natural products, including alkaloids and the essential amino acid proline. nih.gov

The versatility of the pyrrolidine scaffold is a key reason for its widespread interest among researchers. researchgate.net Its three-dimensional, non-planar structure allows for the efficient exploration of pharmacophore space, which is crucial in drug design. nih.govresearchgate.net This spatial arrangement, arising from the sp³-hybridized carbon atoms, contributes significantly to the stereochemistry of molecules, influencing their binding affinity and specificity to biological targets like proteins and enzymes. nih.govresearchgate.net Consequently, pyrrolidine derivatives have been investigated for a wide spectrum of therapeutic applications, including as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov

Historical Perspective of Research on Pyrrolidine Scaffolds

Research into pyrrolidine (B122466) scaffolds has a long and rich history, originating with the study of natural products. The pyrrolidine ring is a core component of many alkaloids, such as nicotine (B1678760) and hygrine, which have been known for centuries for their physiological effects. The discovery and structural elucidation of proline, a proteinogenic amino acid, further cemented the importance of the pyrrolidine motif in biochemistry.

Historically, much of the synthetic focus was on utilizing readily available chiral precursors like proline and 4-hydroxyproline (B1632879) to create more complex molecules. nih.gov These natural starting materials provided a convenient entry point for the stereoselective synthesis of new drug candidates. Over the decades, synthetic methodologies have evolved significantly. Early methods often relied on classical ring-closing reactions. Modern organic synthesis has introduced more sophisticated and efficient strategies, such as 1,3-dipolar cycloadditions and transition metal-catalyzed reactions, to construct the pyrrolidine ring from various acyclic precursors. sci-hub.se This continuous development of synthetic methods has broadened the accessibility and diversity of pyrrolidine derivatives available for scientific investigation. organic-chemistry.org

Significance of the 2,2 Dimethyl 3 3 Methylphenyl Pyrrolidine Scaffold in Contemporary Research

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For this compound, a primary disconnection can be made at the C-N and C-C bonds that form the pyrrolidine ring.

A logical retrosynthetic approach involves a [3+2] cycloaddition reaction, a powerful method for forming five-membered rings. nih.govnih.gov In this scenario, the pyrrolidine ring is disconnected to reveal an azomethine ylide and an alkene dipolarophile. The azomethine ylide precursor could be derived from an aldehyde and an amino acid, while the alkene component would contain the necessary gem-dimethyl and 3-methylphenyl groups.

Alternatively, a disconnection strategy could involve the formation of a key C-C bond via a conjugate addition reaction. This might involve the addition of an organometallic reagent corresponding to the 3-methylphenyl group to an α,β-unsaturated ester or imine precursor that already contains the gem-dimethyl moiety. Subsequent intramolecular cyclization would then form the pyrrolidine ring.

Key precursors identified from these analyses could include:

3-methylbenzaldehyde: To introduce the 3-methylphenyl group.

An α-amino acid: Such as sarcosine (B1681465) or glycine, to serve as the precursor for the azomethine ylide. nih.gov

An alkene with a gem-dimethyl group: For example, 2-methyl-1-propene derivatives.

A β-keto ester or a γ-amino ketone: As a linear precursor for intramolecular cyclization.

Classical Synthetic Routes to Pyrrolidine Cores

The synthesis of the pyrrolidine scaffold is a well-established field, with several classical methods being widely employed. organic-chemistry.orgwikipedia.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.comresearchgate.net These reactions are advantageous due to their atom economy, step economy, and the ability to rapidly generate molecular diversity. tandfonline.commdpi.com

One common MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an in situ generated azomethine ylide. tandfonline.com For instance, the reaction of an aldehyde, an amino acid, and a dipolarophile (an alkene) can lead to highly substituted pyrrolidines. acs.orgnih.gov The reaction between aldehydes and amino acid esters forms a Schiff base, which then undergoes Michael addition with an activated alkene, followed by intramolecular cyclization to yield the pyrrolidine core. tandfonline.com

Table 1: Examples of MCRs for Pyrrolidine Synthesis

Reactant A Reactant B Reactant C Catalyst/Conditions Product Type Ref
Aldehyde Amino acid ester Chalcone I2, K2CO3 Polysubstituted pyrrolidine-2-carboxylate tandfonline.com
Isatin Glycine methyl ester (Z)-5-arylidine-2-thioxothiazolidin-4-one Et3N, reflux Spirooxindole pyrrolidine tandfonline.com

Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, represent one of the most powerful and versatile methods for constructing the pyrrolidine ring. nih.govrsc.org This approach allows for the creation of multiple stereocenters in a single, often highly stereoselective, step. nih.govacs.org

Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated through various methods, including the thermal or photochemical ring-opening of aziridines or, more commonly, from the condensation of an α-amino acid with an aldehyde or ketone. acs.orgnih.gov These ylides then react with a wide range of dipolarophiles, such as electron-deficient alkenes, to yield functionalized pyrrolidines. nih.gov The regio- and stereoselectivity of the cycloaddition can be controlled by the nature of the substituents on both the ylide and the dipolarophile. nih.gov

The versatility of this method has been demonstrated in the synthesis of a vast array of pyrrolidine-containing compounds, including complex natural products and spiro-heterocycles. nih.govmdpi.com

A search of the chemical literature does not reveal a widely recognized classical method referred to as the "Heffe Synthesis" for pyrrolidine derivatives. It is possible this refers to a less common or named variation of a more general synthetic strategy. However, other established named reactions are crucial for pyrrolidine synthesis. For instance, the Paal-Knorr pyrrole (B145914) synthesis, while primarily for pyrroles, can be adapted for pyrrolidines through the reduction of the pyrrole ring or by using related precursors. mdpi.com Another approach involves the intramolecular cyclization of ω-haloamines or the reductive amination of γ-dicarbonyl compounds. organic-chemistry.org

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of the target molecule is critical, as it possesses two adjacent stereocenters, one of which is a quaternary carbon. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral substrates, or chiral auxiliaries. rsc.orgnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of enantioenriched pyrrolidines. acs.org

For example, N-tert-butanesulfinylimines, derived from the condensation of an aldehyde or ketone with a chiral sulfinamide, can act as effective chiral dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides. acs.org The sulfinyl group directs the approach of the dipole, leading to high diastereoselectivity in the resulting pyrrolidine product. The (S)-configuration of the sulfinyl group can induce a specific absolute configuration in the newly formed stereocenters of the pyrrolidine ring. acs.org Subsequent removal of the sulfinyl auxiliary yields the enantiomerically enriched pyrrolidine.

Another approach utilizes chiral auxiliaries derived from amino alcohols, such as (R)-phenylglycinol. acs.org Condensation with a dialdehyde (B1249045) equivalent can form a chiral oxazolopyrrolidine intermediate. This intermediate can then be reacted with nucleophiles, such as Grignard reagents, where the existing stereocenter from the auxiliary directs the stereoselective addition to form trans-disubstituted pyrrolidines. acs.org

Table 2: Chiral Auxiliary-Mediated Synthesis of Pyrrolidine Analogues

Chiral Auxiliary Reaction Type Key Intermediate Outcome Ref
N-tert-butanesulfinamide [3+2] Cycloaddition Chiral N-sulfinylimine Highly diastereoselective formation of polysubstituted pyrrolidines acs.org

Asymmetric Catalysis in Pyrrolidine Formation

The stereoselective synthesis of functionalized pyrrolidines is crucial due to the prevalence of this chiral scaffold in natural products, pharmaceuticals, and organocatalysts. nih.gov Asymmetric catalysis provides the most efficient route to enantiomerically pure pyrrolidines, including 3-aryl substituted derivatives. Key strategies include metal-catalyzed cycloadditions and organocatalysis.

One prominent method is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction constructs the pyrrolidine ring with high control over stereochemistry, guided by novel phosphoramidite (B1245037) ligands. nih.gov The process is believed to occur through a stepwise mechanism involving a zwitterionic Pd-TMM intermediate, which adds to the imine before cyclizing. nih.gov This methodology is tolerant of a wide variety of imine acceptors, enabling access to a broad range of pyrrolidine products with excellent yields and selectivities. nih.gov

Organocatalysis offers a metal-free alternative for synthesizing highly substituted chiral pyrrolidines. For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully employed in asymmetric cascade reactions to create pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org These catalysts facilitate the reaction between N-tosyl aminomethyl enones and α-cyano-α,β-unsaturated ketones, delivering products with high enantioselectivity and diastereoselectivity. rsc.org Similarly, diaryl TMS-proline derivatives can catalyze intramolecular hetero-Michael additions to form chiral pyrrolidines with good yields and high enantioselectivity (79-95% ee). whiterose.ac.uk

Table 1: Comparison of Asymmetric Catalytic Methods for Pyrrolidine Synthesis

Catalytic SystemReaction TypeKey FeaturesTypical SelectivityReference
Palladium / Chiral Phosphoramidite Ligands[3+2] CycloadditionTolerant of diverse imine substrates; provides access to complex pyrrolidines.High yields and enantioselectivities (e.g., 82% ee). nih.gov
Cinchonidine-derived Amino-SquaramideCascade Michael/CyclizationCreates a quaternary stereocenter at the C3 position; metal-free.High enantio- and diastereoselectivities. rsc.org
Diaryl TMS-proline DerivativesIntramolecular hetero-Michael AdditionMetal-free; effective for synthesizing pyrrolidines and other N-heterocycles.Good yields (60-70%) and high enantioselectivities (79-95% ee). whiterose.ac.uk
Silver(I) / Chiral Phosphoramidite LigandsExo-selective 1,3-Dipolar CycloadditionEffective for reactions involving azomethine ylides; high diastereoselectivity.High yields and excellent stereocontrol. whiterose.ac.uk

Green Chemistry Approaches in Pyrrolidine Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for pyrrolidine synthesis. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov

A notable green strategy is the use of eco-friendly solvents like water or ethanol-water mixtures. An efficient, catalyst-free, three-component domino reaction has been developed for synthesizing novel pyrrolidine-fused spirooxindoles at room temperature in an ethanol-water medium. rsc.org This method is lauded for its high yields and simple workup procedures that avoid toxic solvents and column chromatography. rsc.org Similarly, N-methylpyrrolidine has been synthesized in an aqueous medium using the inexpensive and environmentally friendly catalyst potassium carbonate (K₂CO₃) at a moderate temperature of 90°C. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and increased synthetic efficiency. nih.gov This technique has been successfully applied to the synthesis of various pyrrolidine derivatives, supporting the broader adoption of green chemistry principles in heterocyclic synthesis. nih.gov Multicomponent reactions (MCRs), particularly when conducted under ultrasound or microwave irradiation, further enhance the green credentials of pyrrolidine synthesis by maximizing atom and step economy. tandfonline.com

Table 2: Overview of Green Synthetic Approaches for Pyrrolidines

MethodologyGreen PrincipleExample ReactionAdvantagesReference
Domino Reaction in EtOH/H₂OUse of benign solvents; catalyst-freeSynthesis of polycyclic pyrrolidine-fused spirooxindoles.Eco-friendly, high yields, simple workup. rsc.org
Synthesis in Aqueous MediumUse of water as solvent; inexpensive catalystSynthesis of N-methylpyrrolidine using K₂CO₃.Economical, environmentally friendly, moderate conditions. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS)Energy efficiency; reduced reaction timeGeneral synthesis of pyrrolidine scaffolds.Increased efficiency, higher yields, faster reactions. nih.gov
Ultrasound-Irradiated MCREnergy efficiency; atom economySynthesis of 5-oxo-2-pyrrolidine carboxamide derivatives.Simple, one-pot procedure in a green solvent. tandfonline.com

Synthesis of Deuterated and Labeled Analogues for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the intricate mechanisms of chemical reactions. nih.gov The synthesis of deuterated or otherwise labeled analogues of pyrrolidines allows researchers to track reaction pathways, determine rate-limiting steps, and understand stereochemical outcomes.

A powerful strategy for preparing enantioenriched α-deuterated pyrrolidines combines H/D exchange with a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.govrsc.org In this method, a glycine-derived aldimine ester is first converted into its deuterated counterpart using D₂O as an inexpensive and safe deuterium (B1214612) source, facilitated by a Cu(I) catalyst. rsc.org The subsequent 1,3-dipolar cycloaddition proceeds with high stereoselectivity, yielding α-deuterated pyrrolidines with a high level of deuterium incorporation. nih.govrsc.org The success of this method relies on the preferential cleavage of the α-C-H bond over the newly formed α-C-D bond to generate the key N-metallated α-deuterated azomethine ylide intermediate. rsc.org

Kinetic Isotope Effect (KIE) studies using deuterated substrates have also provided significant mechanistic insights into pyrrolidine formation. For example, in the copper-catalyzed intramolecular C-H amination to form pyrrolidines, a KIE value of 1.7 was observed when using a substrate with a fully deuterated benzylic position, confirming that C-H bond cleavage is the turnover-limiting step in the reaction. acs.org Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts. acs.org

Table 3: Methods for Synthesis and Use of Labeled Pyrrolidine Analogues

MethodologyIsotopePurposeKey FindingsReference
Cu(I)-Catalyzed H/D Exchange and 1,3-Dipolar CycloadditionDeuterium (D)Asymmetric synthesis of α-deuterated pyrrolidines.Provides high yields, excellent stereoselectivity, and high deuterium incorporation using D₂O. nih.govrsc.org
Kinetic Isotope Effect (KIE) StudiesDeuterium (D)Elucidate reaction mechanisms.Confirmed C-H bond cleavage as the rate-limiting step in a Cu-catalyzed C-H amination reaction. acs.org
General Isotopic LabelingVarious (¹³C, ¹⁵N, D)Mechanistic studies in biosynthesis and enzyme catalysis.Enables detailed investigation of reaction pathways in complex biological systems. nih.gov

Development of Novel Synthetic Pathways to this compound Libraries

The generation of chemical libraries of structurally diverse compounds is fundamental to modern drug discovery. For the 3-aryl-pyrrolidine scaffold, which is a privileged structure in medicinal chemistry, the development of novel and efficient synthetic pathways to create libraries of analogues is of high importance. nih.govmdpi.com

Multicomponent reactions (MCRs) are a cornerstone of library synthesis due to their high efficiency and ability to generate molecular complexity in a single step. tandfonline.com The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a classic and powerful MCR for building pyrrolidine libraries. nih.gov By varying the aldehyde, amino acid, and dipolarophile components, a vast array of substituted pyrrolidines can be accessed rapidly.

Recent advances have focused on expanding the scope and efficiency of these reactions. For example, the development of novel pyrrolidine-based organocatalysts has been a major focus, as these catalysts can be fine-tuned to promote various transformations with high selectivity. nih.govmdpi.com Strategies for the asymmetric construction of the chiral pyrrolidine core itself are continuously being refined, enabling the creation of enantiomerically pure libraries. nih.gov Palladium-catalyzed hydroarylation of pyrrolines has also been reported as a direct, single-step method to access 3-aryl pyrrolidines from readily available precursors, making it a suitable method for library synthesis. nih.gov These pathways allow for systematic structural modifications around the pyrrolidine core, facilitating the exploration of structure-activity relationships (SAR) for various biological targets.

Table 4: Strategies for the Synthesis of Pyrrolidine Libraries

Synthetic StrategyKey ReactionAdvantages for Library SynthesisReference
Multicomponent Reactions (MCRs)1,3-Dipolar CycloadditionHigh atom and step economy; rapid generation of diversity from simple building blocks. nih.govtandfonline.com
Organocatalysis DevelopmentAsymmetric Aldol, Michael Additions, etc.Enables creation of chiral libraries; catalysts can be modified to control selectivity. nih.govmdpi.com
Palladium-Catalyzed HydroarylationHydroarylation of PyrrolinesSingle-step synthesis from readily available materials; broad substrate scope. nih.gov
Domino ReactionsCascade Michael/CyclizationBuilds molecular complexity efficiently; reduces purification steps between reactions. rsc.org

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals. researchgate.net

The ¹H NMR spectrum would provide information on the chemical environment of each proton. The aromatic protons of the 3-methylphenyl group would appear in the downfield region (typically δ 7.0-7.3 ppm), while the aliphatic protons on the pyrrolidine ring and its substituents would resonate in the upfield region (δ 1.0-4.0 ppm). rsc.org The gem-dimethyl groups at the C2 position are expected to show distinct signals due to their diastereotopic nature relative to the chiral center at C3.

The relative stereochemistry between the proton at C3 and the protons at C4 and C5 can be determined through coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. acdlabs.com 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial, as it identifies protons that are close in space, regardless of their bonding connectivity. libretexts.orglibretexts.org For instance, a NOE correlation between the C3 proton and specific protons of the gem-dimethyl group would help define the preferred conformation of the pyrrolidine ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom, confirming the carbon skeleton of the molecule. researchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations, leading to a complete and unambiguous assignment of the molecular structure. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.25-7.00m-
H-5a3.30ddd11.5, 8.0, 3.5
H-5b3.15ddd11.5, 7.5, 4.0
H-33.10dd9.0, 7.0
Ar-CH₃2.35s-
H-4a2.10m-
H-4b1.85m-
N-H1.60br s-
C2-CH₃ (A)1.15s-
C2-CH₃ (B)1.05s-
¹³C NMR (125 MHz, CDCl₃)
Positionδ (ppm)
Ar-C (quaternary)142.5, 138.0, 128.5
Ar-CH129.0, 127.5, 126.0
C-268.0
C-555.0
C-352.0
C-435.0
C2-CH₃ (A)28.5
C2-CH₃ (B)25.0
Ar-CH₃21.5

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its secondary amine and aromatic components. spectroscopyonline.com

The key diagnostic peak would be the N-H stretch of the secondary amine, which typically appears as a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of C-H bonds in both the aliphatic pyrrolidine ring and the aromatic ring would result in stretching vibrations just below and just above 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. wpmucdn.com Additionally, a broad N-H wagging band for the secondary amine may be observed around 910-665 cm⁻¹. orgchemboulder.com

Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3350 - 3310N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)
1610 - 1580C=C StretchAromatic Ring
1500 - 1450C=C StretchAromatic Ring
1250 - 1020C-N StretchAliphatic Amine
910 - 665N-H WagSecondary Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure. Under electron impact (EI) ionization, this compound would generate a molecular ion (M⁺˙) corresponding to its molecular weight.

The fragmentation of the molecular ion is often predictable and highly characteristic of the structure. For pyrrolidine derivatives, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. arkat-usa.org This would lead to the loss of one of the methyl groups from the C2 position or cleavage of the C2-C3 bond, resulting in stable, resonance-stabilized fragment ions. Other potential fragmentations include the loss of the entire 3-methylphenyl group or cleavage within the aromatic substituent. pleiades.onlinemdpi.com

Plausible Mass Spectrometry Fragmentation Data

m/zProposed Fragment IdentityFragmentation Pathway
203[M]⁺˙Molecular Ion
188[M - CH₃]⁺α-cleavage, loss of a methyl radical from C2
112[M - C₇H₇]⁺Loss of tolyl radical
91[C₇H₇]⁺Tropylium ion (from tolyl group)
84[C₅H₁₀N]⁺α-cleavage of C2-C3 bond

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the exact three-dimensional conformation of the molecule. nih.govmdpi.com While a specific crystal structure for the title compound may not be publicly available, analysis of related pyrrolidine derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. researchgate.net For this compound, hydrogen bonding is expected to be a significant contributor. The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming N-H···N hydrogen bonds with the nitrogen atom of an adjacent molecule.

Conformational Analysis of the Pyrrolidine Ring and Substituents in the Solid State

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to minimize torsional and steric strain. researchgate.net The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are displaced on opposite sides of a plane defined by the other three). frontiersin.org

In this compound, the substituents heavily influence the preferred conformation. figshare.com The bulky gem-dimethyl group at C2 and the 3-methylphenyl group at C3 will arrange themselves to minimize steric clashes. It is highly probable that the pyrrolidine ring will adopt a conformation where the large 3-methylphenyl substituent occupies a pseudo-equatorial position to reduce steric hindrance. researchgate.net The exact degree of puckering and the specific conformation (e.g., C3-exo or C3-endo envelope) would be definitively determined by X-ray crystallography. researchgate.net This solid-state analysis provides a static picture of the molecule's preferred low-energy conformation, which can be compared with dynamic conformational equilibria observed in solution by NMR. rsc.org

Hypothetical Crystallographic Data Table

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1285
Z4
Pyrrolidine Ring PuckerC4-endo (Twist)
C3-Substituent OrientationPseudo-equatorial

Chirality and Optical Purity Determination

The presence of a stereocenter at the C3 position means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine. The determination of the enantiomeric composition, or optical purity, is crucial in synthetic chemistry and pharmaceutical development, as different enantiomers can have vastly different biological activities.

Several analytical techniques are employed to determine the optical purity of chiral compounds like substituted pyrrolidines.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is one of the most common and reliable methods. pdr-separations.comresearchgate.netacs.org This technique involves passing a solution of the enantiomeric mixture through a column packed with a chiral material. The differential interaction between the enantiomers and the CSP leads to their separation, allowing for their quantification. Chiroptical detectors, such as polarimeters or circular dichroism (CD) detectors, can be coupled with HPLC systems to provide specific information about the chirality of the eluting compounds. pdr-separations.comchromatographyonline.com

An illustrative example of a chiral HPLC analysis for a racemic mixture of a compound analogous to this compound is presented in the interactive table below.

Table 1: Illustrative Chiral HPLC Data for the Separation of Pyrrolidine Enantiomers

Note: This table presents hypothetical data for illustrative purposes, demonstrating a typical outcome for the chiral separation of a compound like this compound.

ParameterValue
ColumnChiralpak AD-H
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Enantiomeric Excess (ee)>99% (for an enantiomerically pure sample)

NMR Spectroscopy with Chiral Derivatizing Agents or Chiral Solvating Agents is another powerful technique. For instance, the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters with chiral alcohols or amines allows for the determination of enantiomeric excess and absolute configuration by analyzing the differences in the chemical shifts of the resulting diastereomers in the ¹H or ¹⁹F NMR spectra. nih.gov Similarly, chiral solvating agents can be used to induce chemical shift differences between enantiomers in solution.

Diastereomeric Salt Formation and Resolution is a classical method for separating enantiomers. researchgate.net This involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base. The optical purity of the resolved enantiomers can then be confirmed by measuring their specific rotation using a polarimeter.

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through methods like asymmetric allylic alkylation followed by a ring contraction, highlighting the importance of controlling stereochemistry in this class of compounds. nih.gov Kinetic resolution is another strategy that has been successfully applied to the synthesis of enantioenriched chiral pyrrolidines. whiterose.ac.ukwhiterose.ac.uk

Based on a comprehensive search for scientific literature, detailed computational chemistry and molecular modeling studies specifically focused on the compound This compound are not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested outline, which includes:

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Docking Studies with Biological Targets

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

While the pyrrolidine scaffold is a subject of broad interest in medicinal and computational chemistry, and numerous studies exist for various derivatives, research applying these specific computational methods to this compound has not been published or indexed in the searched scientific databases. Fulfilling the request would require non-existent data, which contravenes the requirement for scientifically accurate content based on verifiable sources.

Computational Chemistry and Molecular Modeling of 2,2 Dimethyl 3 3 Methylphenyl Pyrrolidine

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

2D-QSAR and 3D-Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR studies utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. For instance, in a study on a series of substituted pyrrolidine (B122466) derivatives as dipeptidyl peptidase IV inhibitors, 2D-QSAR models were developed to correlate molecular descriptors with inhibitory activity. jcdronline.org The statistical quality of these models is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). jcdronline.org

3D-Pharmacophore modeling, on the other hand, considers the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific target receptor. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net A pharmacophore model serves as a 3D query to screen compound libraries for molecules with the desired spatial arrangement of functional groups. In a study on pyrrolidine derivatives as neuraminidase inhibitors, pharmacophore models were generated to identify the key interaction points necessary for potent inhibition. nih.gov

The development of both 2D-QSAR and 3D-pharmacophore models for a compound like 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine would involve the following hypothetical steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation (2D-QSAR): A wide range of 2D descriptors would be calculated for each molecule in the dataset.

Model Building (2D-QSAR): Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be employed to build the QSAR model. jcdronline.org

Pharmacophore Feature Identification (3D-Pharmacophore): The essential chemical features responsible for biological activity would be identified from a set of active compounds.

Model Generation and Validation (3D-Pharmacophore): A pharmacophore model would be generated and validated for its ability to distinguish between active and inactive molecules.

A hypothetical 2D-QSAR study on a series of analogs of this compound might yield the following statistical results:

ModelDescriptors Included
Model 10.76810.5193Topological, Electronic
Model 20.73520.6037Constitutional, Geometric
Model 30.72640.5626Physicochemical, Topological

This is a hypothetical table based on data for other pyrrolidine derivatives. jcdronline.org

Similarly, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide insights into the steric and electrostatic field requirements for activity.

3D-QSAR Model
CoMFA0.7200.947
CoMSIA0.6440.885

This is a hypothetical table based on data for other pyrrolidine derivatives. nih.gov

Predictive Modeling of Preclinical Biological Activity

Predictive modeling in preclinical stages aims to forecast the biological activity and pharmacokinetic properties of new chemical entities before they are synthesized and tested in vitro or in vivo. nih.gov This computational screening significantly reduces the time and cost associated with drug development. nih.gov For this compound, predictive models could be employed to estimate its potential efficacy against various biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

The process of predictive modeling for preclinical biological activity generally involves:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) that is relevant to a particular disease.

Virtual Screening: Using computational methods to screen large libraries of compounds to identify those that are likely to bind to the target. This can be achieved through ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. nih.gov

ADME/Tox Prediction: Employing computational models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the candidate compounds. nih.gov

For a novel compound like this compound, these predictive models would be crucial in assessing its drug-likeness and potential for further development. For instance, a virtual screening campaign could be initiated using a validated pharmacophore model for a specific target. The molecules that fit the pharmacophore would then be subjected to molecular docking simulations to predict their binding affinity and orientation within the active site of the target. Following this, ADMET prediction models would provide insights into the compound's likely behavior in a biological system.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.org Computational methods are invaluable for studying these solvent effects at a molecular level. For this compound, understanding how different solvents affect its three-dimensional structure is crucial, as the conformation can directly impact its biological activity. nih.gov

The pyrrolidine ring is known to exist in two primary puckered conformations, often referred to as "exo" and "endo" envelope conformers. nih.gov The equilibrium between these conformers can be shifted by the nature of the substituents on the ring and the surrounding solvent environment. nih.gov Computational studies can model these effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally less expensive and are useful for initial conformational searches. nih.gov

Explicit Solvent Models: In these models, individual solvent molecules are included in the simulation. This approach is more computationally intensive but provides a more detailed and accurate picture of solute-solvent interactions. nih.gov

A computational analysis of the solvent effects on the conformation of this compound would likely involve molecular dynamics (MD) simulations in various solvents (e.g., water, methanol, chloroform). These simulations would track the conformational changes of the molecule over time, providing information on the preferred conformations in each solvent.

Furthermore, solvent can also influence the reactivity of a molecule by stabilizing or destabilizing transition states of a reaction. fao.org Quantum mechanical (QM) calculations, often in combination with implicit or explicit solvent models (QM/MM), can be used to calculate the energy barriers of reactions in different solvents, thereby predicting how the reaction rate will be affected.

Preclinical Biological and Biochemical Evaluation of 2,2 Dimethyl 3 3 Methylphenyl Pyrrolidine

In Vitro Target Interaction and Binding Studies

The interaction of a compound with specific biological targets is the foundation of its pharmacological effect. For pyrrolidine-based molecules, a wide range of interactions with receptors and enzymes has been documented.

Receptor Binding Assays (e.g., Monoamine Transporters, GPCRs)

The 3-aryl pyrrolidine (B122466) motif is a key feature in molecules designed to interact with central nervous system targets, including monoamine transporters and G-protein coupled receptors (GPCRs). researchgate.net

Monoamine Transporters: Phenyl- and aryl-substituted pyrrolidines are known to interact with transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). researchgate.netnih.gov Synthetic cathinone (B1664624) derivatives containing a pyrrolidine ring, for instance, act as potent inhibitors of these transporters, preventing the reuptake of neurotransmitters and thereby increasing their concentration in the synaptic cleft. researchgate.net The specific affinity and selectivity (i.e., whether it primarily targets DAT, SERT, or NET) are heavily influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidine scaffold. nih.gov

GPCRs: The pyrrolidine scaffold is present in antagonists for various GPCRs. For example, certain (S)-pyrrolidine derivatives have shown excellent binding affinity to the CXCR4 chemokine receptor, a target for antimetastatic therapies. nih.gov In one study, a derivative with a methyl group on a phenyl ring (similar to the 3-methylphenyl group in the title compound) exhibited an IC₅₀ value of 79 nM in a competitive binding assay. nih.gov Additionally, 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for specific serotonin and dopamine receptors. researchgate.net

Enzyme Inhibition Kinetics (e.g., DPP-IV, Kinases, DNA Gyrase)

The pyrrolidine ring is a versatile scaffold for designing enzyme inhibitors, capable of targeting a diverse range of enzymes through specific interactions.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine-based structures are foundational to a class of drugs known as gliptins, which are DPP-IV inhibitors used in the treatment of type 2 diabetes. The pyrrolidine ring mimics the proline residue of natural substrates. The kinetics of these inhibitors are often competitive, as they bind to the active site of the enzyme, preventing the degradation of incretin (B1656795) hormones.

Kinase Inhibition: Numerous pyrrolidine-containing molecules have been developed as kinase inhibitors for oncology applications. The pyrrolidine ring often serves as a central scaffold from which substituents are oriented to interact with the ATP-binding pocket of kinases such as EGFR, Her2, and VEGFR2. For instance, certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent, multi-targeted kinase inhibition with IC₅₀ values in the nanomolar range, comparable to approved drugs like sunitinib.

DNA Gyrase Inhibition: A novel class of antibacterial agents known as pyrrolamides targets the ATP-binding pocket of bacterial DNA gyrase. mdpi.com These compounds feature a pyrrole (B145914) or pyrrolidine core and have shown potent enzymatic inhibition. Kinetic studies often reveal a non-competitive or mixed-type inhibition pattern, indicating that the inhibitor may bind to an allosteric site or to both the free enzyme and the enzyme-substrate complex. nih.gov

Molecular Mechanism of Action at the Cellular Level (e.g., Cell Cycle, Apoptosis in Cell Lines)

At the cellular level, compounds containing the pyrrolidine scaffold can elicit a variety of responses, largely dependent on their specific molecular target.

Apoptosis: Kinase inhibitors and other anticancer agents featuring a pyrrolidine ring can induce apoptosis (programmed cell death) in cancer cell lines. Mechanistic studies of pyrrolo[2,3-d]pyrimidine derivatives, for example, have shown an ability to cause cell cycle arrest and a significant increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2.

Cell Cycle Arrest: By inhibiting kinases crucial for cell cycle progression, such as cyclin-dependent kinases (CDKs), pyrrolidine-based compounds can halt the proliferation of cancer cells. This is often observed as an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) in cell-based assays.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds.

Elucidation of Key Pharmacophoric Features

The biological activity of pyrrolidine derivatives is dictated by a combination of key structural features, known as pharmacophores.

The Pyrrolidine Ring: The five-membered, non-planar ring provides a three-dimensional scaffold that allows for precise spatial orientation of substituents. nih.govresearchgate.net Its sp³-hybridized carbons contribute to improved solubility and metabolic stability compared to flat aromatic rings. unipa.it The nitrogen atom in the ring is often a key interaction point, acting as a hydrogen bond acceptor or a basic center. nih.gov

Aryl/Phenyl Group at Position 3: The presence of an aryl group at the C3 position is critical for activity at many CNS targets and enzyme active sites. researchgate.net This group can engage in hydrophobic or π-stacking interactions with the target protein.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring (such as the methyl group in 3-methylphenyl) are crucial for modulating potency and selectivity. For example, in a series of pyrrolidine sulfonamides, meta-substituted derivatives showed improved biological activity. nih.gov

Gem-Dimethyl Group at Position 2: The 2,2-dimethyl substitution can provide a "hydrophobic anchor," enhancing binding affinity through van der Waals interactions. It also introduces steric bulk, which can lock the molecule into a specific conformation favorable for binding and can shield adjacent parts of the molecule from metabolic degradation.

Impact of Substituent Modifications on In Vitro Activity

Modifying the substituents on the pyrrolidine and phenyl rings can have a profound impact on the compound's in vitro activity profile.

Phenyl Ring Substitution: SAR studies on various 3-phenylpyrrolidine (B1306270) analogs consistently show that the electronic properties and position of substituents on the phenyl ring fine-tune the biological activity. For instance, electron-withdrawing groups versus electron-donating groups can drastically alter binding affinity and functional activity at receptors and enzymes. nih.govresearchgate.net

Pyrrolidine Ring Substitution: Alterations to the pyrrolidine ring itself, such as the gem-dimethyl group at C2, can significantly influence potency. This modification restricts the conformational flexibility of the molecule, which can lead to higher affinity if the resulting conformation is optimal for the binding site. It can also enhance metabolic stability by blocking potential sites of oxidation.

Stereochemistry: The pyrrolidine ring in 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine contains a chiral center at the C3 position. The stereochemistry (R vs. S configuration) at this position is often a critical determinant of biological activity, as receptors and enzyme active sites are themselves chiral. Different stereoisomers can exhibit vastly different potencies and selectivities due to how they are presented to the binding site. nih.govresearchgate.net

An article focusing on the preclinical biological and biochemical evaluation of the specific chemical compound “this compound” cannot be generated.

The available literature discusses these experimental evaluations for other pyrrolidine derivatives, but provides no information directly pertaining to this compound. Therefore, it is not possible to construct an article that adheres to the provided outline and focuses solely on the requested compound.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is fundamental to enabling in-depth biological evaluation. While general methods for pyrrolidine (B122466) synthesis, such as 1,3-dipolar cycloaddition reactions, are well-established, future research could focus on pathways specifically tailored to 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine and its derivatives. nih.gov Microwave-assisted organic synthesis (MAOS) presents an opportunity to enhance synthetic efficiency and align with the principles of green chemistry. nih.gov

Furthermore, the exploration of novel catalytic systems could provide access to enantiomerically pure forms of the compound, which is crucial as different stereoisomers can exhibit distinct biological activities and metabolic profiles. nih.gov The development of scalable synthetic routes will be a critical step in facilitating more extensive preclinical and potentially clinical investigations.

Advanced Computational Design and Optimization

Computational tools are indispensable in modern drug discovery for predicting molecular properties and guiding the design of new analogues. Future efforts in this area could involve the use of sophisticated modeling techniques to explore the conformational landscape of this compound and its interactions with putative biological targets.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to correlate the compound's three-dimensional properties with its biological activity, providing insights for the rational design of more potent and selective analogues. nih.gov Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes and predict binding affinities. nih.gov

Development of Next-Generation Analogues

The core structure of this compound offers numerous avenues for chemical modification to develop next-generation analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies will be pivotal in understanding how modifications to the pyrrolidine ring and its substituents influence biological activity. nih.gov

Key areas for analogue development include:

Substitution on the phenyl ring: Introducing various substituents on the 3-methylphenyl moiety could modulate electronic properties and steric interactions, potentially enhancing target binding and selectivity.

Modification of the pyrrolidine ring: Alterations to the gem-dimethyl group or the introduction of substituents at other positions on the pyrrolidine ring could influence the compound's three-dimensional shape and physicochemical properties. nih.gov

N-substitution: The nitrogen atom of the pyrrolidine ring provides a convenient handle for introducing a wide range of functional groups to probe interactions with biological targets and modulate properties such as solubility and cell permeability. pharmablock.com

Investigation of New Preclinical Biological Targets and Mechanisms

A critical area of future research will be the identification and validation of the biological targets of this compound. The pyrrolidine scaffold is present in compounds targeting a wide array of biological systems, including the central nervous system, and exhibiting anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Initial screening against a broad panel of receptors, enzymes, and ion channels could reveal potential therapeutic areas. Subsequent mechanistic studies would then be necessary to elucidate the precise mode of action at the molecular level. Understanding the compound's mechanism of action is a prerequisite for its advancement as a potential therapeutic agent.

Integration with Fragment-Based Drug Discovery (FBDD) Paradigms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. nih.govfrontiersin.org The pyrrolidine scaffold is of particular interest in FBDD due to its ability to present functional groups in a well-defined three-dimensional orientation. nih.gov

This compound itself, or fragments derived from it, could be screened against a variety of therapeutic targets. Hits identified from such screens can then be elaborated and optimized to generate potent and selective lead compounds. nih.gov The integration of FBDD with computational design and advanced synthetic methodologies will provide a synergistic approach to unlocking the therapeutic potential of this and related compounds. researchgate.net

Q & A

Q. What are the recommended synthesis routes for 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine, and how can reaction yields be optimized?

Answer: The synthesis of pyrrolidine derivatives often involves multi-step pathways, including cyclization, alkylation, or cross-coupling reactions. For example, substituted pyrrolidines can be synthesized via palladium-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acids) or reductive amination (see Scheme 2 in for analogous methods). To optimize yields:

  • Catalyst selection : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity .
  • Temperature control : Maintain strict temperature gradients (e.g., 0°C to room temperature for NaH-mediated steps) to avoid side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products (>95%) .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer: Key techniques include:

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups at C2 and C3 will show distinct splitting patterns in ¹H NMR .
  • HPLC : Validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF, dichloromethane) .
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved biological activity?

Answer:

  • Quantum chemical calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict electronic properties and reactivity .
  • Docking studies : Model interactions with target proteins (e.g., GPCRs) to prioritize substituents at C3 for synthesis .
  • Machine learning : Train models on existing SAR data to predict bioactivity and reduce experimental trial-and-error .

Q. How should researchers resolve contradictions in spectroscopic data for structural elucidation?

Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if available) to confirm ambiguous signals. For example, NOESY can clarify spatial proximity of methyl groups .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded NMR regions .
  • Collaborative analysis : Share raw data with computational chemists to simulate spectra and identify discrepancies .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

Answer:

  • Process optimization : Use flow chemistry for exothermic steps (e.g., Grignard reactions) to improve heat dissipation .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify robust conditions .

Q. How can researchers assess the environmental impact of this compound during disposal?

Answer:

  • Ecotoxicity assays : Perform Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .
  • Degradation studies : Use HPLC-MS to monitor biodegradation products under simulated environmental conditions .
  • Regulatory compliance : Adhere to OECD guidelines (e.g., Test No. 301) for persistence and bioaccumulation assessments .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersApplication
¹H NMR400 MHz, CDCl₃Assign methyl and aryl protons
HPLCC18 column, 70:30 MeOH:H₂OPurity validation
ESI-MSPositive ion modeConfirm molecular ion ([M+H]+)

Q. Table 2. Computational Tools for Reaction Design

ToolApplicationReference
GaussianDFT optimization
AutoDockProtein-ligand docking
RDKitSAR prediction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.